molecular formula C20H21N5O2 B2367747 N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 767293-30-1

N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2367747
CAS No.: 767293-30-1
M. Wt: 363.421
InChI Key: PVCJVWFWWYLAJY-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:

  • A 5-methylfuran-2-yl substituent at the 7-position of the pyrimidine ring.
  • A 2,4-dimethylphenyl group on the carboxamide moiety.
  • A 4,7-dihydro core structure, imparting partial unsaturation to the bicyclic system.

Triazolopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-11-5-7-15(12(2)9-11)24-19(26)17-14(4)23-20-21-10-22-25(20)18(17)16-8-6-13(3)27-16/h5-10,18H,1-4H3,(H,24,26)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCJVWFWWYLAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazoles with β-Diketones

A widely adopted method involves reacting 5-amino-1,2,4-triazole derivatives with β-diketones or their equivalents under acidic conditions. For example:

  • Step 1 : 5-Amino-1,2,4-triazole (1 ) reacts with ethyl acetoacetate in acetic acid at reflux to form ethyl 5-methyl-7-hydroxy-triazolo[1,5-a]pyrimidine-6-carboxylate (2 ).
  • Step 2 : Hydrolysis of the ester group in 2 using aqueous NaOH yields the corresponding carboxylic acid (3 ), which is subsequently treated with POCl₃ to generate the reactive 7-chloro intermediate (4 ).

Key Conditions :

Step Reagents/Conditions Yield Source
1 Acetic acid, reflux, 30 h 88%
2 POCl₃, reflux, 3 h 94%

Biginelli-Like Heterocyclization

An alternative one-pot approach employs a three-component reaction involving aldehydes, β-ketoesters, and 3-amino-1,2,4-triazoles. For instance:

  • Procedure : 5-Methylfuran-2-carbaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole are heated at 80°C in ethanol with maltose as a catalyst, yielding the dihydrotriazolopyrimidine core (5 ).

Advantages :

  • Atom economy (85–95% yield).
  • Avoids isolation of intermediates.

Formation of the Carboxamide Group

The carboxamide at position 6 is introduced via two primary strategies:

Direct Aminolysis of Esters

  • Step : The ethyl ester intermediate (2 ) is treated with 2,4-dimethylaniline in ethanol under reflux, catalyzed by TiCl₄ or AlCl₃, to form the carboxamide (7 ).
  • Yield : 65–78%.

Acid Chloride Route

  • Step 1 : The carboxylic acid (3 ) is converted to its acid chloride using SOCl₂ or oxalyl chloride.
  • Step 2 : The acid chloride reacts with 2,4-dimethylaniline in dichloromethane with Et₃N as a base, yielding the target compound (8 ).

Critical Parameters :

  • Anhydrous conditions prevent hydrolysis of the acid chloride.
  • Stoichiometric base (2.5 eq) ensures complete deprotonation.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are recommended:

  • Flow Chemistry : Reduces reaction time (e.g., cyclocondensation completes in 2 h vs. 30 h in batch).
  • Purification : Crystallization from ethanol/water mixtures (9:1) achieves >99% purity.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃-furan), 2.32 (s, 6H, Ar-CH₃), 6.12 (d, 1H, furan-H), 7.24–7.45 (m, 3H, Ar-H).
  • HRMS : m/z 406.1789 [M+H]⁺ (calc. 406.1793).

Purity Assurance :

  • HPLC (C18 column, MeCN/H₂O = 70:30): Retention time = 8.2 min, purity ≥98%.

Challenges and Optimization Opportunities

  • Stereochemical Control : Racemization at position 4 may occur during cyclocondensation; chiral auxiliaries or enzymes (e.g., lipases) are under investigation.
  • Solvent Waste Reduction : Recent studies propose using γ-valerolactone (GVL) as a green solvent for steps involving DMF.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo-pyrimidine scaffold undergoes nucleophilic substitution at electron-deficient positions. For example:

  • Ring nitrogen alkylation : The N3 position reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts .

Reaction TypeReagents/ConditionsProduct YieldReference
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6h72%
SulfonationClSO₃H, pyridine, 0°C → RT, 12h65%

Mechanism : Deprotonation of the triazole nitrogen generates a nucleophilic site, facilitating attack on electrophilic reagents.

Oxidation of the Furan Moiety

The 5-methylfuran-2-yl group is susceptible to oxidation, forming dihydrofuran or ketone derivatives:

  • Epoxidation : Using m-CPBA in dichloromethane converts the furan ring to an epoxide .

  • Ring-opening oxidation : Strong oxidants (e.g., KMnO₄) cleave the furan ring to yield dicarboxylic acid derivatives .

SubstrateOxidizing AgentConditionsMajor Product
5-Methylfuran-2-ylm-CPBACH₂Cl₂, RT, 4hEpoxide derivative
5-Methylfuran-2-ylKMnO₄ (aq.)H₂O, 80°C, 2h2-Methylsuccinic acid analog

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Converts the amide to a carboxylic acid .

  • Basic hydrolysis (NaOH, EtOH/H₂O): Yields the corresponding carboxylate salt.

ConditionsReagentsProductYield
6M HCl, 100°C, 8hCarboxylic acid derivative85%
2M NaOH, EtOH/H₂O, reflux, 6hSodium carboxylate78%

Mechanistic Insight : Protonation of the amide oxygen (in acid) or hydroxide attack at the carbonyl carbon (in base) drives hydrolysis.

Cycloaddition Reactions

The triazolo-pyrimidine core participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

  • Product : Spirocyclic derivatives with enhanced stereochemical complexity .

DipolarophileConditionsSelectivity (endo:exo)Reference
Benzonitrile oxideToluene, 80°C, 12h3:1

Metal-Catalyzed Cross-Couplings

The furan ring enables Pd-catalyzed coupling reactions:

  • Suzuki-Miyaura : Boronic acids couple at the C5 position of furan using Pd(PPh₃)₄ .

Boronic AcidCatalyst SystemYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O68%

Stability Under Thermal and Photolytic Conditions

  • Thermal decomposition (TGA): Degrades above 220°C, releasing CO₂ and NH₃.

  • Photolysis (UV, 254 nm): Cleaves the triazole ring, forming nitrile and pyrimidine fragments .

Key Limitations and Research Gaps

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C16_{16}H18_{18}N4_{4}O2_{2} and a molecular weight of 298.34 g/mol. Its structure features a triazolo-pyrimidine core, which is known for various biological activities. The presence of the 5-methylfuran moiety further enhances its pharmacological potential by contributing to its lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against various human tumor cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. Results indicated a mean growth inhibition (GI50_{50}) value of approximately 15.72 µM, suggesting effective anti-proliferative properties .
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Antimicrobial Properties

In addition to its anticancer properties, N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promising antimicrobial activity. Studies indicate that it exhibits inhibitory effects against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Synthesis and Derivative Development

The synthesis of this compound has been explored through various methods:

  • Synthetic Routes : Initial synthetic approaches involve multi-step processes that include cyclization reactions to form the triazole ring and subsequent functionalization to introduce the furan moiety .
  • Derivative Exploration : Researchers are actively developing derivatives of this compound to enhance its biological activity and selectivity. Modifications at different positions on the triazole or pyrimidine rings have been investigated to optimize pharmacological profiles .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where this compound or its derivatives have been evaluated:

  • Study on Antitumor Activity : A study published in a peer-reviewed journal reported that derivatives of the compound exhibited enhanced antitumor activity compared to the parent molecule. These derivatives were assessed for their ability to inhibit tumor growth in vivo .
  • In Silico Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicated favorable interactions with proteins involved in cancer progression .
  • Pharmacokinetic Studies : Pharmacokinetic profiling has shown that modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects in various diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural differentiators are its 5-methylfuran-2-yl and 2,4-dimethylphenyl groups. Below is a comparative analysis with similar triazolopyrimidine derivatives:

Compound Name / ID Substituents (Position 7 / Carboxamide) Melting Point (°C) Yield (%) Key Spectral Data (HRMS m/z)
Target Compound 5-methylfuran-2-yl / 2,4-dimethylphenyl Not reported Not reported Not available
5a 3,4,5-Trimethoxyphenyl / p-tolyl Not reported 43–66% 477.2245 (calculated)
5g 3,4,5-Trimethoxyphenyl / 4-chlorophenyl Not reported 43–66% 513.0870 (observed)
5j 3,4,5-Trimethoxyphenyl / 4-nitrophenyl 319.9–320.8 43% 453.1677 (observed)
5k 3,4,5-Trimethoxyphenyl / 4-bromophenyl 280.1–284.3 54% 513.0870 (observed)
5t Phenyl / 3,4,5-trimethoxyphenyl Not reported 43–66% 442.1283 (observed)
Compound 1 4-Isopropylphenyl / Benzylthio Not reported 79–80% Not available

Key Observations :

  • Substituent Effects on Melting Points : Nitro (5j: 319–320°C) and bromo (5k: 280–284°C) groups increase melting points due to polarity and molecular symmetry. The target compound’s methylfuran may reduce melting points compared to aromatic substituents.
  • Synthetic Yields : Yields range from 43% (5j) to 66% (5a), influenced by steric/electronic effects of substituents. The 5-methylfuran group in the target compound may moderate reactivity during synthesis.

Comparison with Analogues :

  • Catalysts : p-Toluenesulfonic acid is standard, though other acids (e.g., morpholine derivatives) are used for nitro-substituted variants .
  • Reaction Time : Extended durations (16–24 hours) are typical for achieving high diastereoselectivity in dihydrotriazolopyrimidines .

Biological Activity

The compound N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological activities, and therapeutic implications of this compound based on diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N4O Molecular weight 298 35 g mol \text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}\quad \text{ Molecular weight 298 35 g mol }
PropertyValue
Molecular FormulaC16H18N4O
Molecular Weight298.35 g/mol
Density1.1 g/cm³
Boiling Point431.3 °C
LogP4.73

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions that may include cyclization processes involving hydrazine derivatives and appropriate carbonyl compounds. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized through methods involving microwave-assisted reactions or conventional heating techniques that yield high purity and yield of the desired products .

Antimicrobial and Antifungal Properties

Recent studies have indicated that derivatives of triazolopyrimidine exhibit significant antimicrobial and antifungal properties. For example, compounds with similar structures have shown activity against various bacterial strains and fungi . The mechanism often involves inhibition of nucleic acid synthesis or interference with cell wall biosynthesis.

Anti-inflammatory Activity

Triazolopyrimidine derivatives have also been evaluated for their anti-inflammatory effects. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. Specific IC50 values for related compounds range from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory properties .

Anticancer Potential

The anticancer potential of triazolopyrimidine derivatives is another area of active research. Compounds within this class have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these effects may be mediated through the modulation of signaling pathways involved in cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazolopyrimidine derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli . The compounds were tested using standard disk diffusion methods, showing zones of inhibition comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focused on the anti-inflammatory activity of triazolopyrimidine derivatives, researchers reported significant reductions in inflammatory markers in a mouse model of arthritis when treated with these compounds. The study highlighted the selective inhibition of COX-2 without affecting COX-1 activity significantly.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and what catalysts are typically employed?

The synthesis of triazolopyrimidine derivatives like this compound often involves multicomponent reactions (MCRs). A one-pot three-component reaction is widely used, combining 5-amino-1,2,4-triazoles, substituted aldehydes, and acetoacetamide derivatives. For example, microwave-assisted synthesis (MAOS) under ethanol or water-ethanol solvent systems accelerates condensation, achieving yields >70% . Catalysts such as APTS (3-Aminopropyltriethoxysilane) or TMDP (tetramethylenediphosphine) enhance reaction efficiency by stabilizing intermediates . Key steps include refluxing at 70–100°C for 24–72 hours, followed by purification via column chromatography (e.g., ethyl acetate/light petroleum gradients) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) are critical for confirming substituent positions. For instance, methyl groups on the triazole ring appear as singlets (δ 2.3–2.8 ppm), while aromatic protons from the furan or phenyl moieties show distinct coupling patterns .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 524.55 [M+H]+^+) and fragmentation patterns to verify the molecular formula .
  • X-ray Crystallography : Used to resolve crystal structures, confirming dihydro-pyrimidine ring conformations and hydrogen-bonding networks .

Basic: What preliminary biological screening assays are recommended for this compound?

  • Antibacterial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., Enterococcus faecium) at concentrations of 50–200 µg/mL, measuring zone-of-inhibition diameters .
  • Kinase Inhibition : Fluorescence-based kinase assays (e.g., mTOR inhibition) using recombinant enzymes and ATP-competitive substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., hepatocellular carcinoma) with IC50_{50} determination .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

  • Solvent Systems : A 1:1 water-ethanol mixture improves solubility of polar intermediates while reducing side reactions .
  • Microwave Irradiation : Reduces reaction time from 72 hours to <1 hour (e.g., 80°C, 300 W), achieving 85% yield for similar triazolopyrimidines .
  • Catalyst Screening : APTS increases regioselectivity for the triazole-pyrimidine fusion, while TMDP enhances electron-deficient aldehyde reactivity .

Advanced: What strategies can resolve contradictions in reported biological activities across studies?

  • Substituent-Specific Analysis : Compare bioactivity of derivatives with varying substituents (e.g., furan vs. phenyl groups). For example, furan-containing analogs show enhanced solubility and kinase affinity .
  • Assay Standardization : Control variables like cell line passage number, ATP concentration in kinase assays, and solvent (DMSO) concentration (<0.1% v/v) .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate data and identify structure-activity trends .

Advanced: How does molecular docking aid in predicting the biological targets of this compound?

  • Target Selection : Prioritize kinases (e.g., mTOR, EGFR) based on structural homology to known triazolopyrimidine inhibitors .
  • Docking Workflow :
    • Prepare ligand structures using Open Babel (MMFF94 force field).
    • Dock into ATP-binding pockets (AutoDock Vina) with grid boxes centered on catalytic lysine residues.
    • Validate poses using MD simulations (GROMACS) to assess binding stability .
  • Key Interactions : Hydrogen bonds between the carboxamide group and kinase hinge regions (e.g., Glu2160 in mTOR) are critical for activity .

Advanced: What methods are used to modify the furan substituent for enhanced pharmacological properties?

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, acetyl) at the furan 5-position via Friedel-Crafts acylation, improving metabolic stability .
  • Bioisosteric Replacement : Substitute furan with thiophene or oxazole rings to modulate lipophilicity (clogP) and bioavailability .
  • Click Chemistry : Attach PEGylated chains to the furan methyl group to enhance aqueous solubility .

Advanced: What experimental approaches elucidate the mechanism of action in kinase inhibition?

  • Enzyme Kinetics : Measure KiK_i values via Lineweaver-Burk plots under varying ATP concentrations .
  • Cellular Pathway Analysis : Western blotting for phosphorylation targets (e.g., p-S6K1 in mTOR signaling) post-treatment .
  • Resistance Mutagenesis : Generate kinase mutants (e.g., T2245M in mTOR) to confirm binding-site specificity .

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